molecular formula C7H9N B13168544 Bicyclo[3.1.0]hexane-3-carbonitrile

Bicyclo[3.1.0]hexane-3-carbonitrile

Cat. No.: B13168544
M. Wt: 107.15 g/mol
InChI Key: JAGDXBZJJJJUJW-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexane-3-carbonitrile is a compound characterized by its unique bicyclic structure, which consists of a six-membered ring fused to a three-membered ring. This structural motif imparts significant strain and rigidity to the molecule, making it an interesting subject for chemical research and applications. The presence of a nitrile group (-CN) at the third carbon adds to its reactivity and potential utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.1.0]hexanes, including bicyclo[3.1.0]hexane-3-carbonitrile, can be achieved through several methods. One notable approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.0]hexane-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The strained bicyclic structure can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrile group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[3.1.0]hexane-3-carbonitrile and its derivatives have found applications in several fields:

Mechanism of Action

The mechanism of action of bicyclo[3.1.0]hexane-3-carbonitrile largely depends on its application. In medicinal chemistry, its rigid structure can enhance binding affinity and selectivity for target proteins, reducing off-target effects . The nitrile group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.1.0]hexane-3-carbonitrile is unique due to its specific ring fusion and the presence of a nitrile group, which imparts distinct reactivity and potential for diverse chemical transformations. Its rigid structure makes it a valuable scaffold in drug design and other applications where conformational constraints are beneficial.

Properties

IUPAC Name

bicyclo[3.1.0]hexane-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c8-4-5-1-6-3-7(6)2-5/h5-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGDXBZJJJJUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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